molecular formula C6H9NO B170028 2-Furan-2-yl-ethylamine CAS No. 1121-46-6

2-Furan-2-yl-ethylamine

Cat. No. B170028
CAS RN: 1121-46-6
M. Wt: 111.14 g/mol
InChI Key: ZQSLNSHMUQXSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Furan-2-yl-ethylamine” is a chemical compound with the molecular formula C6H9NO . It is also known by other names such as “2-Furanethanamine”, “2-(furan-2-yl)ethanamine”, and "2-Furan-2-ylethylamine" .


Synthesis Analysis

The synthesis of furan-based compounds has been a topic of interest in recent years . A new enantioselective synthesis of furan-2-yl amines and amino acids has been described, in which the key step is the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl (E)- and (Z)-furan-2-yl ketone oximes to the corresponding chiral amines .


Molecular Structure Analysis

The molecular structure of “2-Furan-2-yl-ethylamine” consists of a furan ring attached to an ethylamine group . The InChI string for this compound is InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Furan-2-yl-ethylamine” is 111.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 111.068413911 g/mol .

Scientific Research Applications

Chiral Building Block in Chemical Synthesis

2-Furan-2-yl-ethylamine, particularly its trifluoro variant, serves as an important chiral building block. For instance, selective conversion and subsequent oxazaborolidine-catalyzed enantioselective reduction of 2,2,2-trifluoro-1-furan-2-yl-ethanone yields enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, which is crucial in chemical synthesis (Demir et al., 2001).

Facilitating Complex Chemical Reactions

The compound is involved in facilitating complex chemical reactions. For example, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate reacts with dichlorodicyanobenzoquinone (DDQ) in methanol to afford furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showing its involvement in complex chemical structures and reactions (Sobenina et al., 2011).

Fluorescence and Solubility Enhancement

The compound has been utilized to enhance fluorescence and solubility characteristics in chemical entities. A synthesized compound incorporating 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine showed remarkable fluorescence and solubility in water and other polar solvents, indicating its use in creating highly functional materials (Boobalan et al., 2012).

Development of Novel Polymers

2-Furan-2-yl-ethylamine derivatives, such as 2,5-bis(hydroxymethyl)furan, have been used in the enzymatic synthesis of novel biobased polyesters, demonstrating its potential in the development of sustainable materials (Jiang et al., 2014).

Facilitating One-Pot Synthesis

The compound plays a role in the one-pot synthesis of complex organic structures, such as 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, underlining its utility in efficient and simplified chemical synthesis processes (Zhang et al., 2018).

Antibacterial and Antioxidant Activities

Derivatives of 2-Furan-2-yl-ethylamine have shown antibacterial, antiurease, and antioxidant activities, indicating its potential in pharmaceutical applications and material preservation (Sokmen et al., 2014).

Future Directions

While specific future directions for “2-Furan-2-yl-ethylamine” are not mentioned in the available literature, furan-based compounds continue to be of interest in various fields of research, including organic chemistry and medicinal chemistry .

properties

IUPAC Name

2-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360632
Record name 2-Furan-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furan-2-yl-ethylamine

CAS RN

1121-46-6
Record name 2-Furanethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furan-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.